2,2',2',6',6',10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4'-piperidine]-5-one
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Overview
Description
2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[76102,6012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one is a complex organic compound known for its unique spiro structure This compound is characterized by its multiple fused rings and the presence of oxygen and nitrogen atoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one typically involves multi-step organic reactions. The starting materials often include substituted piperidines and other cyclic compounds. Key steps in the synthesis may involve:
Cyclization reactions: Formation of the spiro structure through cyclization of intermediate compounds.
Oxidation and reduction: Introduction of oxygen and nitrogen atoms into the ring system.
Methylation: Addition of methyl groups to achieve the hexamethyl substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydrogen atoms with other substituents using halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Material Science: Investigation of its properties for use in advanced materials, such as polymers or nanomaterials.
Biological Studies: Exploration of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl: Another hexamethyl-substituted compound with a different structural framework.
4-hydroxy-2,2,6,6-tetramethyl-1-oxylpiperidine: A related compound with a piperidine ring and different functional groups.
Uniqueness
2,2’,2’,6’,6’,10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[76102,6012,16]hexadeca-1(16),9,12,14-tetraene-3,4’-piperidine]-5-one is unique due to its spiro structure and the presence of multiple fused rings, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2,2',2',6',6',10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4'-piperidine]-5-one |
InChI |
InChI=1S/C23H31N3O2/c1-14-15-10-11-26-19(27)28-23(12-20(2,3)25-21(4,5)13-23)22(26,6)16-8-7-9-17(24-14)18(15)16/h7-9,24-25H,10-13H2,1-6H3 |
InChI Key |
MMIKFMRJOKJVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN3C(=O)OC4(C3(C5=C2C(=CC=C5)N1)C)CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
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